3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound, featuring a thieno[3,2-d]pyrimidine core with chlorobenzyl and diethoxyphenyl substituents, suggests it may have unique pharmacological properties.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVMBMZKJKXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and formamidine derivatives under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the Diethoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution or coupling reactions using diethoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core or the diethoxyphenyl group, leading to the formation of sulfoxides or quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thieno[3,2-d]pyrimidine ring, potentially forming amines or dihydro derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3), thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or quinones.
Reduction: Amines or dihydro derivatives.
Substitution: Azides, thiols, or substituted amines.
Scientific Research Applications
The compound 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, focusing on scientific research and biological activity.
Molecular Formula and Structure
- Molecular Formula : C23H22ClN2O3S
- IUPAC Name : this compound
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of chlorobenzyl and diethoxyphenyl groups enhances its pharmacological properties.
Anticancer Activity
Research has indicated that compounds with thienopyrimidine structures exhibit significant anticancer properties. Studies have shown that derivatives of thienopyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have been synthesized and tested for their ability to inhibit specific kinases involved in cancer progression, demonstrating promising results in vitro .
Antimicrobial Properties
Thienopyrimidine derivatives have also been evaluated for their antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation .
Central Nervous System Disorders
The potential of thienopyrimidines in treating central nervous system disorders is another area of interest. Some studies suggest that these compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of conditions such as schizophrenia and depression .
Anti-inflammatory Effects
Research has highlighted anti-inflammatory properties associated with thienopyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Screening
A study conducted on a series of thienopyrimidine derivatives, including the compound , demonstrated their ability to inhibit the proliferation of various cancer cell lines. The results indicated a dose-dependent response, with IC50 values showing significant potency against breast and lung cancer cells.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, several thienopyrimidine derivatives were tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds of this class may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: Known for their activity against Mycobacterium tuberculosis.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Evaluated for antimycobacterial activity.
Uniqueness
3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives. The presence of both chlorobenzyl and diethoxyphenyl groups could enhance its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
Biological Activity
3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the thienopyrimidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the thieno and pyrimidine rings, contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-[(3-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
| Molecular Formula | C21H17ClN2O3S |
| Molecular Weight | 396.46 g/mol |
Antimicrobial Activity
Research indicates that compounds in the thieno[3,2-d]pyrimidin-4(3H)-one class exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent. The mechanism involves the inhibition of cytochrome bd oxidase in the bacteria, disrupting energy metabolism and leading to bacterial death .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Thienopyrimidine derivatives have been associated with cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that derivatives similar to this compound exhibit selective cytotoxicity towards p21-deficient cells . This suggests a targeted action mechanism that could be leveraged for therapeutic applications.
Case Studies and Research Findings
- Antitubercular Studies :
- Cytotoxicity Assessments :
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Cytochrome bd Oxidase : This inhibition affects the energy metabolism of Mycobacterium tuberculosis, leading to its death.
- Disruption of Microtubule Dynamics : Similar compounds have been noted for their ability to bind to tubulin and disrupt microtubule formation, which is crucial for cell division in cancer cells .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thiophene precursors with urea derivatives under acidic conditions. For example:
- Step 1 : React ethyl 2-amino-4,5-substituted thiophene-3-carboxylate with a chlorobenzyl halide to introduce the 3-chlorobenzyl group.
- Step 2 : Use γ-butyrolactam or similar lactams in the presence of POCl₃ to form the pyrimidinone ring (reflux at 368–371 K for 6–8 hours) .
- Step 3 : Introduce the 3,4-diethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimized using palladium catalysts .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure and confirm regiochemistry (e.g., mean C–C bond length: 0.004–0.005 Å, R factor < 0.07) .
- NMR spectroscopy : Assign protons (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy groups) and carbons (e.g., carbonyl at ~160 ppm) .
- HPLC-PDA/MS : Purity assessment (>95%) and mass confirmation (expected [M+H]⁺ ~467.5 g/mol) .
Q. How can researchers screen for initial biological activity?
- Methodological Answer :
- In vitro assays : Test against target enzymes (e.g., tyrosinase, kinases) using spectrophotometric methods (IC₅₀ determination) .
- Antimicrobial screening : Use broth microdilution (MIC values against Gram+/− bacteria, fungi) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM suggests potency) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed in thieno[3,2-d]pyrimidin-4-one derivatives?
- Methodological Answer :
- Substituent effects :
| Position | Substituent | Activity Trend | Reference |
|---|---|---|---|
| 3-alkyl | Chlorobenzyl | ↑ Lipophilicity → ↑ Receptor binding | |
| 7-aryl | Diethoxyphenyl | Electron-donating groups enhance π-stacking with enzymes |
- Advanced SAR : Replace 3-chlorobenzyl with fluorophenyl to study halogen interactions . Use molecular docking to validate substituent positioning in active sites .
Q. How can molecular docking guide the design of analogs targeting specific enzymes?
- Methodological Answer :
- Protocol :
Retrieve enzyme structures (e.g., tyrosinase PDB: 5M8Q) and prepare with AutoDock Tools.
Dock the compound using Lamarckian genetic algorithms (50 runs, grid size 60×60×60 Å).
Analyze binding poses: Diethoxyphenyl groups form H-bonds with Arg268; chlorobenzyl occupies hydrophobic pockets .
- Validation : Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC₅₀ values to refine models .
Q. What experimental strategies resolve contradictions in reported biological data?
- Methodological Answer :
- Controlled variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability .
- Orthogonal assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization .
- Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) to validate reproducibility across ≥3 replicates .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer :
- LogP optimization : Reduce diethoxy groups to methoxy to lower LogP from ~3.5 to ~2.8, improving solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ethoxy demethylation). Introduce methyl groups to block CYP3A4 metabolism .
- In vivo PK : Administer 10 mg/kg IV/orally in rodents; measure plasma half-life (target >4 hours) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
